3-(tert-Butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol
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Overview
Description
3-(tert-Butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol is a complex organic compound that features a combination of functional groups, including a tert-butylamino group, a pyrazolyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the pyrazolyl group: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Vinylation: The pyrazole can be vinylated using a suitable vinylating agent.
Phenoxy group attachment: The vinylated pyrazole can then be reacted with a phenol derivative to introduce the phenoxy group.
tert-Butylamino group introduction: Finally, the tert-butylamino group can be introduced through a substitution reaction with a tert-butylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the vinyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or pyrazolyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(tert-Butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to receptors: The compound might interact with specific receptors in biological systems, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butylamino)-1-(4-hydroxyphenoxy)-2-propanol: Similar structure but with a hydroxy group instead of the pyrazolyl group.
3-(tert-Butylamino)-1-(4-nitrophenoxy)-2-propanol: Similar structure but with a nitro group instead of the pyrazolyl group.
3-(tert-Butylamino)-1-(4-methylphenoxy)-2-propanol: Similar structure but with a methyl group instead of the pyrazolyl group.
Uniqueness
The uniqueness of 3-(tert-Butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol lies in its combination of functional groups, which can confer unique chemical and biological properties. The presence of the pyrazolyl group, in particular, may provide distinct reactivity and interactions compared to similar compounds.
Properties
CAS No. |
85127-92-0 |
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Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[2-(1-pyrazol-1-ylethenyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H25N3O2/c1-14(21-11-7-10-20-21)16-8-5-6-9-17(16)23-13-15(22)12-19-18(2,3)4/h5-11,15,19,22H,1,12-13H2,2-4H3 |
InChI Key |
JXPMOHORRCTRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C(=C)N2C=CC=N2)O |
Origin of Product |
United States |
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